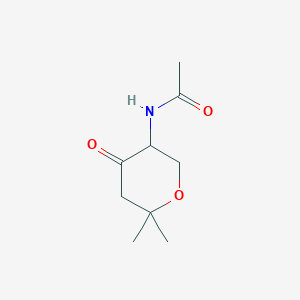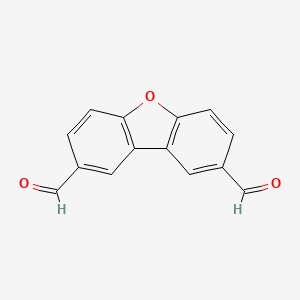![molecular formula C13H15N3S B14134563 N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89259-40-5](/img/structure/B14134563.png)
N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the formation of the thiazole ring followed by the introduction of the propan-2-yl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminothiophenol with α-haloketones can yield thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N’-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
属性
CAS 编号 |
89259-40-5 |
|---|---|
分子式 |
C13H15N3S |
分子量 |
245.35 g/mol |
IUPAC 名称 |
N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H15N3S/c1-10(2)14-8-15-12-5-3-11(4-6-12)13-7-17-9-16-13/h3-10H,1-2H3,(H,14,15) |
InChI 键 |
KMRDHFGRQKBIKC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N=CNC1=CC=C(C=C1)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



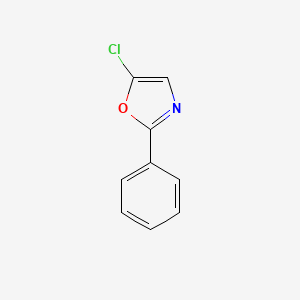

![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)
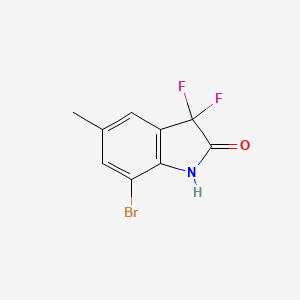

![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)
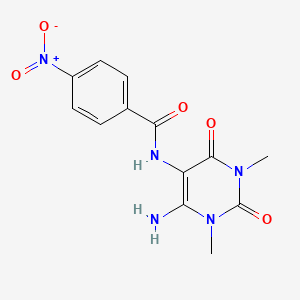
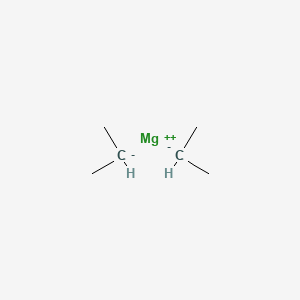
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine](/img/structure/B14134534.png)
